molecular formula C15H38N6 B14501828 4,8,12,16-Tetraazanonadecane-1,19-diamine CAS No. 63833-74-9

4,8,12,16-Tetraazanonadecane-1,19-diamine

Cat. No.: B14501828
CAS No.: 63833-74-9
M. Wt: 302.50 g/mol
InChI Key: UJMCAHHGTKIXAU-UHFFFAOYSA-N
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Description

4,8,12,16-Tetraazanonadecane-1,19-diamine is a chemical compound with the molecular formula C19H44N6 It is characterized by the presence of four nitrogen atoms and two amine groups, making it a polyamine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,8,12,16-Tetraazanonadecane-1,19-diamine typically involves the reaction of primary amines with alkyl halides under controlled conditions. One common method is the reaction of ethylenediamine with a suitable alkyl halide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: 4,8,12,16-Tetraazanonadecane-1,19-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,8,12,16-Tetraazanonadecane-1,19-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a stabilizing agent for proteins and nucleic acids.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent in the treatment of certain diseases.

    Industry: Utilized in the production of polymers, resins, and as a curing agent for epoxy resins.

Mechanism of Action

The mechanism of action of 4,8,12,16-Tetraazanonadecane-1,19-diamine involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence enzymatic activity and other biochemical processes. Additionally, its polyamine structure allows it to interact with nucleic acids and proteins, potentially stabilizing their structures and affecting their functions .

Comparison with Similar Compounds

Uniqueness: 4,8,12,16-Tetraazanonadecane-1,19-diamine is unique due to its linear structure and the presence of two terminal amine groups, which provide distinct reactivity and binding properties compared to cyclic polyamines. This makes it particularly useful in applications requiring specific interactions with metal ions, proteins, and nucleic acids .

Properties

CAS No.

63833-74-9

Molecular Formula

C15H38N6

Molecular Weight

302.50 g/mol

IUPAC Name

N'-[3-[3-[3-(3-aminopropylamino)propylamino]propylamino]propyl]propane-1,3-diamine

InChI

InChI=1S/C15H38N6/c16-6-1-8-18-10-3-12-20-14-5-15-21-13-4-11-19-9-2-7-17/h18-21H,1-17H2

InChI Key

UJMCAHHGTKIXAU-UHFFFAOYSA-N

Canonical SMILES

C(CN)CNCCCNCCCNCCCNCCCN

Origin of Product

United States

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